1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea is a chemical compound characterized by its unique structure and potential pharmaceutical applications. This compound belongs to the class of urea derivatives, which are known for their diverse biological activities. Its molecular formula is , and it has garnered attention for its potential use in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.
1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea is classified as a pyrimidine derivative due to the presence of the pyrimidin-5-yl moiety. It falls under the category of urea compounds, which are characterized by the functional group -NH(C=O)-. This classification is significant as it influences the compound's reactivity and biological interactions.
The synthesis of 1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea typically involves several steps:
The synthesis may require specific solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Optimization techniques, including continuous flow reactors and purification methods like crystallization or chromatography, are often employed in industrial settings to enhance yield and purity.
The molecular structure of 1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea consists of a cycloheptyl group attached to a urea linkage, which is further connected to a pyrimidin-5-yl ethyl group. The structural formula can be represented as follows:
The molecular weight of 1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea is approximately . The compound's properties can vary based on its purity and synthesis method.
1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea can undergo several chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation processes and reducing agents such as lithium aluminum hydride for reduction reactions.
The mechanism of action of 1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea involves its interaction with specific biological targets, such as enzymes or receptors within cellular pathways. Binding studies suggest that this compound may modulate enzyme activity or receptor signaling, leading to various pharmacological effects. Detailed studies are necessary to elucidate the exact mechanisms involved.
1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea is typically a solid at room temperature with varying melting points depending on purity and crystalline form.
Key chemical properties include:
Relevant data regarding its reactivity and stability must be obtained through experimental analysis.
1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea has potential applications in scientific research, particularly in medicinal chemistry. Its structural features make it a candidate for developing drugs targeting various diseases, including cancer and inflammatory disorders. Ongoing research aims to explore its efficacy and safety profiles in preclinical models .
Urea derivatives have constituted a privileged scaffold in medicinal chemistry for over five decades, owing to their versatile hydrogen-bonding capabilities and conformational adaptability. The carbonyl group of the urea moiety facilitates dual hydrogen bond donor-acceptor interactions, enabling high-affinity binding to diverse biological targets. Early developments featured aliphatic and aryl urea derivatives, such as 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea (CAS 920420-64-0), which demonstrated the significance of N-substitution patterns for modulating bioactivity . This compound exemplifies the integration of heterocyclic systems (tetrazole) with urea to enhance target engagement.
The structural evolution progressed to unsymmetrical urea designs, where differential N-terminal modifications enabled selective receptor modulation. For instance, 1-Cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea (CAS 1170518-78-1) incorporates a pyrimidine-morpholine pharmacophore linked via an ethylene spacer to the urea nitrogen, showcasing enhanced solubility and kinase inhibitory potential . Such innovations underscore urea’s role as a molecular "linchpin" connecting hydrophobic and hydrophilic domains.
Table 1: Evolution of Urea Derivatives in Drug Discovery
Generation | Structural Features | Example Compound | Key Advancements |
---|---|---|---|
First-gen | Symmetrical alkyl/aryl | Diethylurea | Simple H-bond interactions |
Second-gen | Heterocycle-integrated | 1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea | Enhanced target specificity |
Third-gen | Chiral-spacer-linked hybrids | 1-Cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea | Improved solubility and bioavailability |
Pyrimidine’s nitrogen-rich aromatic ring provides a versatile template for designing bioactive molecules, leveraging its capacity for dipole interactions, π-stacking, and metal coordination. In kinase inhibitors, the pyrimidine core acts as an adenine mimetic, competitively binding ATP pockets. Recent advancements exploit pyrimidine’s synthetic tractability for C- and N-functionalization, enabling precise modulation of pharmacokinetic and pharmacodynamic profiles. For example, 5-substituted pyrimidines in ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives optimize GPBAR1 receptor agonism by positioning hydrogen-bond acceptors toward key residues like Glu169 [7].
The pyrimidine ring’s electronic anisotropy allows fine-tuning through substituent effects:
Table 2: Pyrimidine Modifications and Biological Implications
Substitution Pattern | Biological Effect | Example Application |
---|---|---|
4-Morpholino | Enhanced solubility and kinase selectivity | PI3K/mTOR inhibitors |
5-Trifluoromethyl | Improved metabolic stability and logP reduction | GPBAR1 agonists [7] |
2-Amino-4-aryl | DNA/RNA binding via minor groove interaction | Antiviral/antitumor agents [9] |
The strategic fusion of cycloheptyl, pyrimidine, and urea motifs addresses limitations of conventional heterocyclic drugs, including poor solubility, target promiscuity, and suboptimal steric fit. The cycloheptyl ring—a conformationally flexible C₇-alicyclic system—occupies a niche between smaller cyclohexyl and bulky adamantyl groups, enabling unique van der Waals interactions in hydrophobic binding pockets. This is evidenced by N⁶-cyclohexyl-N²-(4-morpholin-4-ylphenyl)-9H-purine-2,6-diamine (CID 55289), where cycloalkyl groups fine-tune selectivity for purine-binding receptors [6].
Hybridization leverages three synergistic design principles:1.3.1. Electronic Complementarity:The urea carbonyl bridges the electron-rich pyrimidine and electron-deficient cycloheptyl domains, creating a polarized "push-pull" system that enhances protein-ligand complementarity. This was validated in FABP4 inhibitors where ureido linkers between heterocycles and alicyclic moieties improved binding affinity by >20-fold versus non-hybrid analogs [8].
Cycloheptyl’s larger ring diameter (∼1.1 Å wider than cyclohexyl) accommodates deeper protein subpockets inaccessible to smaller rings. Molecular dynamics simulations confirm that n-heptyl/cycloheptyl groups in 4-(2-aminoethyl)-2-cyclohexylphenol (CID 55294) reduce binding cavity fluctuations by 40% versus phenyl analogs [6].
The n-ethylene spacer in 1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea adopts extended anti-conformations, positioning the pyrimidine ∼7–9 Å from the urea oxygen. This matches the distance between residue pairs like Asn93–Tyr240 in GPBAR1, a receptor where urea–pyrimidine hybrids show potent agonism [7].
Table 3: Comparative Analysis of Cycloalkyl Hybrids
Cycloalkyl Group | Ring Size (Atoms) | logP Contribution | Target Classes |
---|---|---|---|
Cyclopentyl | 5 | +1.8 | Kinases, GPCRs |
Cyclohexyl | 6 | +2.1 | Kinases, Nuclear receptors |
Cycloheptyl | 7 | +2.4 | GPCRs, Lipid-binding proteins |
Adamantyl | 10 (fused) | +3.9 | Viral enzymes |
Calculated using Crippen’s fragmentation method (cLogP data from [6] [8])
The hybridization thus represents a rational three-dimensional design strategy, exploiting cycloheptyl’s underutilized steric volume and pyrimidine’s directional hydrogen bonding—integrated via urea’s spacer flexibility—to target protein classes with extended hydrophobic clefts, including GPCRs, lipid transporters, and epigenetic regulators [6] [7] [8].
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